molecular formula C9H12N4O B12334342 5-Pyridin-3-ylpyrazolidine-3-carboxamide

5-Pyridin-3-ylpyrazolidine-3-carboxamide

Cat. No.: B12334342
M. Wt: 192.22 g/mol
InChI Key: PNEBQKHLIQZMEC-UHFFFAOYSA-N
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Description

5-Pyridin-3-ylpyrazolidine-3-carboxamide is a heterocyclic compound that features a pyrazolidine ring fused with a pyridine ring. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in various scientific fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Pyridin-3-ylpyrazolidine-3-carboxamide typically involves the reaction of pyridine derivatives with hydrazine derivatives under controlled conditions. One common method involves the cyclization of pyridine-3-carboxylic acid hydrazide with appropriate reagents to form the pyrazolidine ring.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of catalysts and specific solvents to facilitate the reaction and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

5-Pyridin-3-ylpyrazolidine-3-carboxamide undergoes various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

    Reduction: Common reducing agents include sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄).

    Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols).

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may yield alcohols or amines.

Scientific Research Applications

5-Pyridin-3-ylpyrazolidine-3-carboxamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects in treating various diseases.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 5-Pyridin-3-ylpyrazolidine-3-carboxamide involves its interaction with specific molecular targets and pathways. It may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

    Pyrrolidine: A five-membered nitrogen-containing ring, widely used in medicinal chemistry.

    Pyrazolo[3,4-b]pyridines: Compounds with a similar fused ring structure, known for their biological activities.

    Pyridin-3-ylpyrimidin-2-yl derivatives: Compounds with similar structural motifs, studied for their anticancer properties.

Uniqueness

5-Pyridin-3-ylpyrazolidine-3-carboxamide is unique due to its specific ring structure and functional groups, which confer distinct chemical and biological properties

Properties

Molecular Formula

C9H12N4O

Molecular Weight

192.22 g/mol

IUPAC Name

5-pyridin-3-ylpyrazolidine-3-carboxamide

InChI

InChI=1S/C9H12N4O/c10-9(14)8-4-7(12-13-8)6-2-1-3-11-5-6/h1-3,5,7-8,12-13H,4H2,(H2,10,14)

InChI Key

PNEBQKHLIQZMEC-UHFFFAOYSA-N

Canonical SMILES

C1C(NNC1C(=O)N)C2=CN=CC=C2

Origin of Product

United States

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